

In-Depth Technical Guide: The Cellular Target of Tilfrinib

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Compound of Interest

Compound Name: *Tilfrinib*

Cat. No.: *B611377*

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Abstract

Tilfrinib, also known as compound 4f, is a potent and highly selective small molecule inhibitor. This document provides a comprehensive overview of the cellular target of **Tilfrinib**, its mechanism of action, and the associated quantitative data. Detailed experimental methodologies for the types of assays used in its characterization are also presented. Signaling pathway and experimental workflow diagrams are included to visually represent the key concepts.

Primary Cellular Target: Brk/PTK6

The primary cellular target of **Tilfrinib** is Breast Tumor Kinase (Brk), a non-receptor protein tyrosine kinase also known as Protein Tyrosine Kinase 6 (PTK6).^{[1][2][3][4][5]} **Tilfrinib** exhibits potent inhibitory activity against Brk/PTK6 with a half-maximal inhibitory concentration (IC₅₀) in the low nanomolar range. This potent activity is coupled with high selectivity, making **Tilfrinib** a valuable tool for studying the biological functions of Brk/PTK6 and a potential therapeutic agent in cancers where this kinase is implicated.^{[2][4][5]}

Quantitative Data Summary

The inhibitory activity of **Tilfrinib** has been quantified through various biochemical and cell-based assays. The key data points are summarized in the table below.

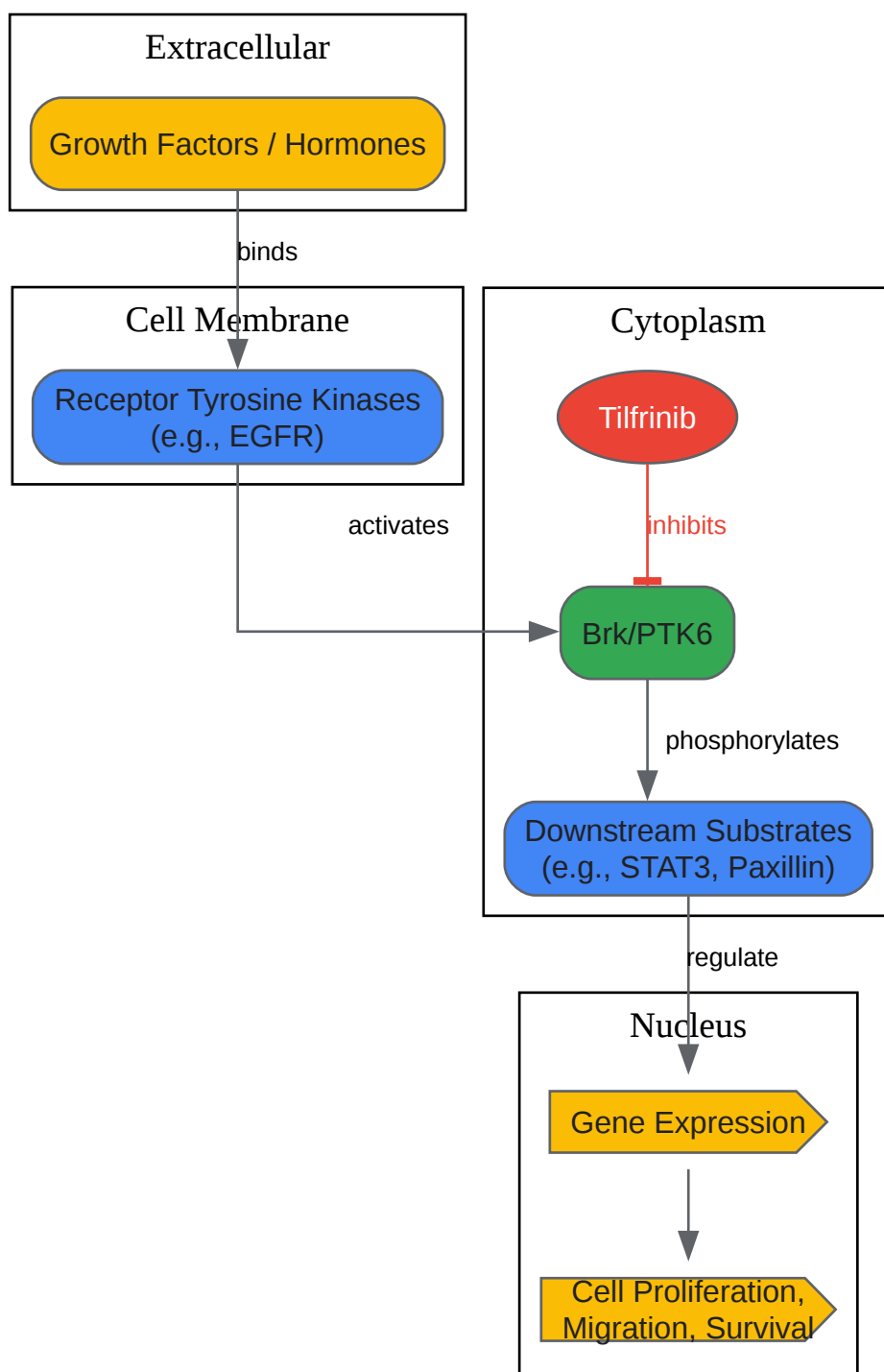
Parameter	Target	Value	Cell Line(s)	Reference(s)
IC50	Brk/PTK6	3.15 nM	N/A (Biochemical Assay)	[1] [2] [3] [4] [5]
Selectivity	Brk/PTK6 vs. other kinases	>1000-fold	N/A (Biochemical Assay)	[2] [4] [5]
GI50	MCF7 (Breast Cancer)	0.99 μ M	MCF7	[1]
GI50	HS-578/T (Breast Cancer)	1.02 μ M	HS-578/T	[1]
GI50	BT-549 (Breast Cancer)	1.58 μ M	BT-549	[1]

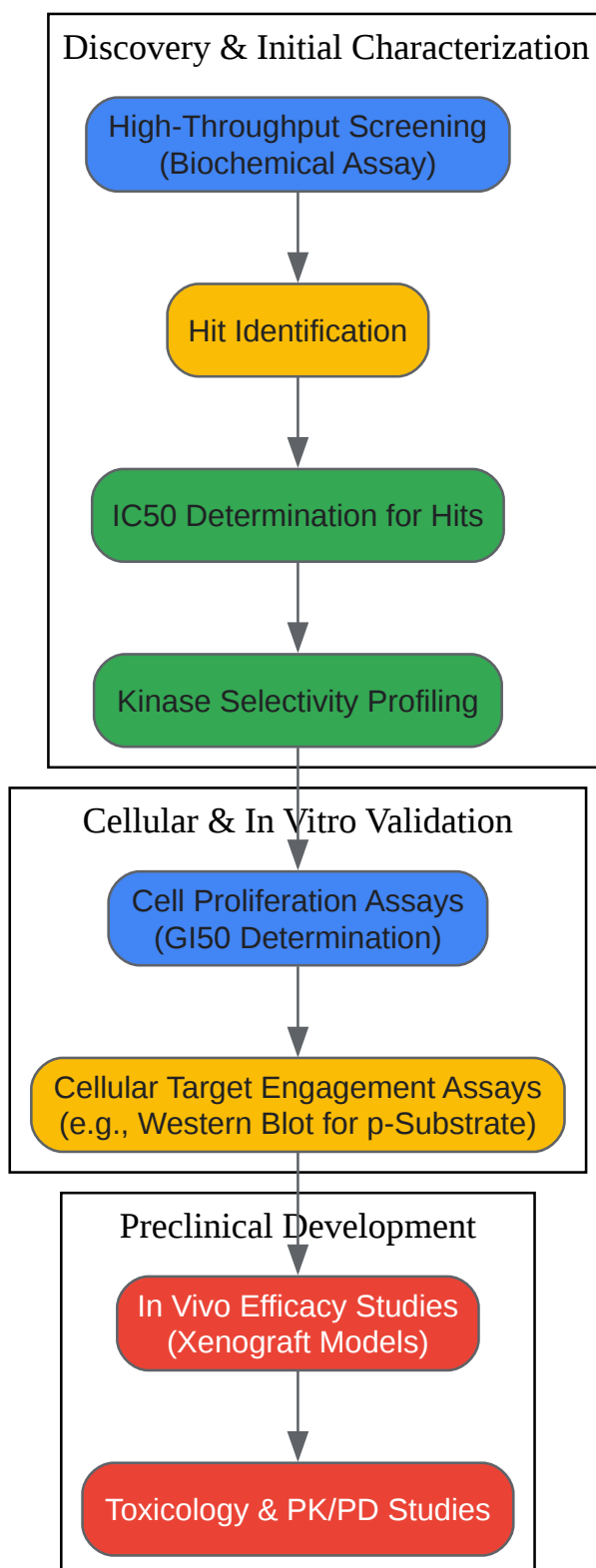
IC50 (Half-maximal inhibitory concentration): The concentration of an inhibitor that is required for 50% inhibition of the activity of a biological target in a biochemical assay.

GI50 (Half-maximal growth inhibition): The concentration of a drug that is required to inhibit the growth of a cell population by 50% in a cell-based assay.

Signaling Pathway of Brk/PTK6 and Inhibition by Tilfrinib

Brk/PTK6 is a non-receptor tyrosine kinase that is primarily expressed in epithelial tissues. It plays a role in signaling pathways that control cell proliferation, differentiation, and motility. The precise downstream signaling of Brk/PTK6 is complex and can be cell-context dependent, but it is known to involve the phosphorylation of several substrate proteins. **Tilfrinib**, by directly inhibiting the kinase activity of Brk/PTK6, blocks these downstream signaling events.





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